Idoxuridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2.0X10+3 mg/L at 25 °C

Solubility at 25 °C in mg/mL: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane.

2.34e+01 g/L

0.1 N NaOH 30 (mg/mL)

0.1 N HCL 2 (mg/mL)

H2O (mg/mL)

Synonyms

Canonical SMILES

Isomeric SMILES

idoxuridine mechanism of action thymidine analogue

Introduction and Historical Significance

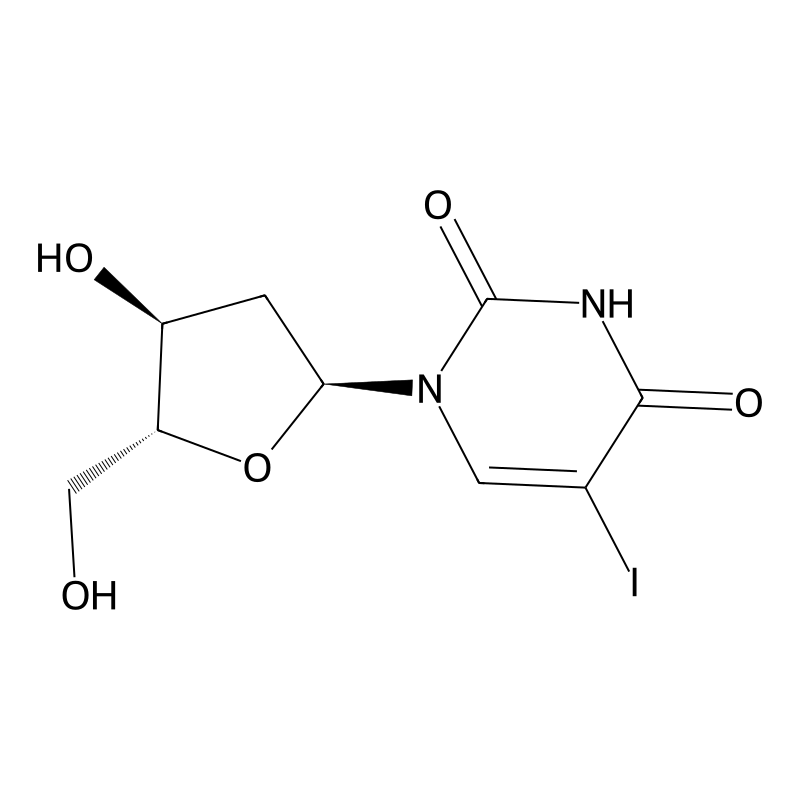

Idoxuridine (5-Iodo-2'-deoxyuridine, IDU) is a nucleoside analogue and a modified form of deoxyuridine, first synthesized in the late 1950s [1]. It is structurally similar to thymidine, with the key distinction being an iodine atom in place of the methyl group at the 5-position of the uracil ring [2] [3] [1].

IDU was the first antiviral agent approved for clinical use in 1962 [1]. Its systemic application is limited by significant cytotoxicity, confining its modern use primarily to topical treatments for herpes simplex virus (HSV) keratitis [2] [4] [1].

Detailed Mechanism of Action

The antiviral activity of this compound is based on its ability to mimic thymidine and disrupt viral DNA synthesis. The mechanism can be broken down into three key stages, illustrated in the diagram below:

This compound is activated and incorporated into viral DNA, causing fatal errors.

Metabolic Activation (Phosphorylation)

- Prodrug Activation: this compound enters cells and is phosphorylated by viral and cellular kinases to its active form, This compound triphosphate (IdoxTP) [3].

- Key Enzymes: This phosphorylation can be initiated by viral thymidine kinases (TK) which are often less specific than host kinases, or by host cell kinases [5] [6].

Incorporation into Viral DNA

- Substrate Competition: IdoxTP competes with the natural substrate, thymidine triphosphate (dTTP), for access to the viral DNA polymerase [2] [3].

- Faulty Incorporation: The viral polymerase incorporates IdoxTP into the growing DNA strand instead of dTTP [2] [1].

Consequences and Viral Inhibition

- DNA Chain Termination: Unlike some modern antivirals, IDU does not directly cause chain termination. It contains a 3'-hydroxyl group, allowing DNA elongation to continue [7].

- Major Mechanism - Misreading and Dysfunction:

- Steric Hindrance: The iodine atom is larger and has different electronic properties than thymidine's methyl group, causing distortions in the DNA helix [3].

- Faulty Base Pairing: This leads to misincorporation of bases during replication, introducing mutations and producing non-functional viral proteins [3].

- Enzyme Inhibition: IDU also inhibits key enzymes like thymidylate phosphorylase and viral DNA polymerases, further disrupting DNA synthesis [2].

Quantitative Data and Structure-Activity Relationships

The table below summarizes key biochemical properties and activity data for this compound:

| Property | Value / Description | Citation |

|---|---|---|

| Chemical Formula | C₉H₁₁IN₂O₅ | [2] |

| Molecular Weight | 354.10 g/mol | [2] [8] |

| Mechanism | Incorporation into viral DNA, causing mispairing & inhibition of DNA polymerase | [2] [3] |

| Primary Indication | Herpes simplex virus keratitis (topical) | [2] [4] |

| In vitro Anti-herpesvirus IC₅₀ | 4.3 μM | [8] |

| Cytotoxicity | High (lack of specificity for viral vs. host DNA synthesis) | [4] [3] [1] |

| Key Structural Feature | Iodine atom at the 5-position of uracil | [3] [1] |

The core structure-activity relationship (SAR) of this compound is defined by the 5-iodine substitution on the uracil ring. This modification is sterically and electronically distinct from thymidine, which is critical for its mutagenic and inhibitory effects [6] [3]. Research into analogs like 4'-thioIDU (which replaces the oxygen in the sugar ring with sulfur) shows that modifications to the sugar moiety can also enhance antiviral activity and alter substrate specificity for viral kinases [5] [9].

Experimental Considerations and Protocols

Studying this compound's mechanism requires specific experimental approaches focused on DNA incorporation and its effects.

Assessing Incorporation into DNA

- Method: Use radiolabeled (e.g., ³H or ¹⁴C) this compound in cell cultures infected with the target virus (e.g., vaccinia virus) [5].

- Protocol:

- Infect cell monolayers with the virus.

- Add radiolabeled this compound to the culture medium.

- Incubate to allow for viral replication.

- Extract viral DNA using standard phenol-chloroform methods.

- Quantify the amount of radioactivity incorporated into the DNA fraction using scintillation counting. This provides direct evidence of IDU integration [5].

Evaluating Cytotoxic and Mutagenic Effects

- Micronucleus Assay: This is a standard cytogenetic test to assess genotoxicity.

- Protocol:

- Treat cells with this compound.

- Use chromosome painting (fluorescence in situ hybridization) to compare this compound-induced micronuclei with spontaneous ones.

- This technique can help distinguish the clastogenic (chromosome-breaking) potential of IDU from its aneugenic (whole chromosome loss) effects [1].

Research Applications and Future Directions

While this compound's clinical use is limited, it remains important in research.

- Radiosensitizer: IDU incorporation into DNA of cancer cells increases their susceptibility to radiation damage, making it a potential adjunct in radiotherapy [8].

- Tool Compound: It is used as a reference compound for screening new antiviral agents and studying nucleoside analog metabolism [5].

- Analog Development: Research continues into analogs like 4'-thioIDU and north-methanocarbathymidine to improve antiviral potency and reduce cytotoxicity against orthopoxviruses and herpesviruses [5] [9]. These efforts often involve co-crystallizing analogs with viral enzymes (like thymidine kinase) to guide rational drug design [5].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Antiviral Activity of 4′-thioIDU and Thymidine Analogs ... - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships and conformational features ... [pubmed.ncbi.nlm.nih.gov]

- 7. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound, Antiviral thymidine analog (CAS 54-42-2) [abcam.com]

- 9. Antiviral Activity of 4'-thioIDU and Thymidine Analogs against ... [pubmed.ncbi.nlm.nih.gov]

idoxuridine antiviral activity DNA synthesis inhibition

Mechanism of Antiviral Action

The antiviral activity of idoxuridine (5-iodo-2'-deoxyuridine) stems from its structural similarity to thymidine. The following diagram illustrates its mechanism of action and metabolic activation.

The process involves several key stages [1] [2] [3]:

- Activation: this compound is a prodrug that requires phosphorylation to become active. This process is initiated in virus-infected cells by a virus-specified thymidine kinase, which monophosphorylates this compound much more efficiently than host cellular kinases. Cellular enzymes then complete the di- and tri-phosphorylation to form This compound triphosphate (IdoxTP) [1].

- Mechanism of Inhibition: The active IdoxTP exerts its antiviral effect through two primary mechanisms:

- Competitive Inhibition: IdoxTP competes with the natural substrate, thymidine triphosphate (dTTP), for binding to the viral DNA polymerase, thereby inhibiting the enzyme [1] [4].

- DNA Incorporation: IdoxTP is mistakenly incorporated into growing viral DNA strands in place of thymidine. The presence of the bulky iodine atom in this compound causes steric hindrance and leads to base-pairing errors during replication. This results in the production of mutated and dysfunctional viral DNA [2] [5].

Quantitative Antiviral Activity Profile

The table below summarizes the in vitro susceptibility of various DNA viruses to this compound.

| Virus Target | Reported Inhibitory Concentration / Activity | Key Context & Notes |

|---|---|---|

| Herpes Simplex Virus Type 1 (HSV-1) | 2 - 10 µg/mL [3] | Plaque inhibition; considered the primary clinical target. |

| Vaccinia Virus | 0.2 - 0.3 µg/mL [3] | Laboratory strains; this compound shows synergistic inhibition with Cidofovir [3]. |

| Herpes Simplex Virus Type 2 (HSV-2) | 62.5 - 125 mg/L [6] | Higher IC~50~ indicates lower susceptibility than HSV-1 [6]. |

| Varicella-Zoster Virus (VZV) | Substitution of 0.1–1% of thymidine in DNA inhibits replication [1] | Mechanism-level data; this compound is incorporated into viral DNA. |

This quantitative profile shows that this compound's activity is largely limited to DNA viruses, with no meaningful effect on most RNA viruses [3] [6].

Toxicity and Clinical Limitations

The primary factor restricting this compound's use is its poor selectivity, which leads to significant host cell toxicity [1] [3].

- Cytotoxicity: Because the drug is incorporated into both viral and cellular DNA, it disrupts the DNA synthesis of rapidly dividing host cells [1] [3]. This results in mutagenic, teratogenic, and immunosuppressive effects in preclinical models, making systemic administration too dangerous [3].

- Clinical Use and Adverse Effects: Due to its toxicity profile, this compound is approved only for topical treatment, primarily for herpes simplex keratitis [1] [7]. Even with topical ophthalmic use, adverse effects like punctate keratopathy, follicular conjunctivitis, pain, pruritus, and eyelid inflammation can occur [1] [3]. For these reasons, it has been largely superseded by more selective agents like trifluridine and aciclovir in many settings [1] [3].

Research and Experimental Considerations

For researchers studying this compound, key experimental factors include its mechanism of resistance and formulation challenges.

- Drug Resistance: Viral resistance to this compound develops readily in vitro and has been observed in isolates from treated patients. This is typically due to alterations in the viral thymidine kinase [3].

- Formulation and Penetration: this compound has poor corneal penetration and poor water solubility [1] [6]. Research into optimized formulations, such as liposomal gels or solutions with penetration enhancers like dimethyl sulfoxide (DMSO), has shown improved skin penetration and efficacy in preclinical models [1] [3].

References

- 1. What is this compound ?_Chemicalbook [chemicalbook.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. ;5-Indo-2ˊ-deoxyuridine CAS:54-42-2_Post - Career Henan... This compound [coreychem.com]

- 7. This compound [en.wikipedia.org]

idoxuridine pharmacokinetics corneal penetration

Basic Pharmacokinetic Properties of Idoxuridine

The table below summarizes the fundamental pharmacokinetic characteristics of this compound relevant to its ocular application [1] [2].

| Property | Description |

|---|---|

| Mechanism of Action | Pyrimidine nucleoside analog that inhibits viral DNA synthesis by substituting for thymidine, leading to faulty DNA and non-infectious viral particles [1]. |

| Absorption | Poor penetration into the cornea following topical ocular administration [2]. Systemic absorption is unlikely even if nasolacrimal secretions are swallowed [1]. |

| Metabolism | Rapidly metabolized in vivo by deaminases and nucleotidases to breakdown products including iodouracil, uracil, and iodide [1] [3] [2]. |

| Route of Elimination | Metabolites are excreted in the urine [2]. |

Corneal Penetration and Transport

The cornea presents a significant barrier to this compound, primarily due to the drug's physicochemical properties.

| Aspect | Findings |

|---|---|

| Mechanism | This compound penetrates the cornea primarily by simple passive diffusion. It is not a substrate for active nucleoside transporters expressed in the cornea [4]. |

| Comparative Penetration | A 1977 comparative study observed that this compound and trifluorothymidine (F3TdR) penetrated the cornea at a greater rate in vitro than adenine arabinoside (ARA-A) [3]. |

| Effect of Epithelium | Removal of the corneal epithelium increased the penetration rate of this compound by approximately twofold, highlighting the epithelial layer as a major barrier [3]. |

| Degradation During Penetration | During corneal penetration experiments, this compound was degraded to a mixture of 2'-deoxyuridine (dUd) and iodouracil (IU) [3]. |

The following diagram illustrates the primary pathway and barriers this compound encounters during corneal penetration.

This compound penetrates corneal layers via passive diffusion, with the epithelium as the primary barrier.

Experimental Protocols for Corneal Penetration

The key findings on this compound's corneal penetration are derived from specific experimental models. Here is a detailed methodology for the in vitro corneal perfusion study, a common technique in this field [3].

Workflow for in vitro corneal perfusion studies to evaluate drug penetration rates and metabolism.

Detailed Protocol: In Vitro Corneal Perfusion

This protocol outlines the methodology used to generate the comparative penetration data [3].

Cornea Isolation and Preparation

- Source: Corneas are typically obtained from animal models, such as rabbits.

- Dissection: The corneas are carefully excised from the globe along with a surrounding rim of scleral tissue.

- Epithelial Manipulation: To investigate the role of the epithelium, experiments are conducted with the epithelium intact and also with it mechanically removed.

Experimental Setup

- Apparatus: The cornea is mounted as a barrier between two chambers in a perfusion apparatus.

- Temperature: The entire system is maintained at a constant temperature (e.g., 34°C) to mimic physiological conditions.

- Solution: The chambers are filled with a suitable buffered solution (e.g., pH 7.6).

Drug Application and Sampling

- The antiviral drug (e.g., this compound) is dissolved in the buffer and added to the donor chamber, which represents the external side of the eye.

- The receiver chamber, representing the internal side, is perfused with fresh buffer.

- Samples are collected from the receiver chamber at predetermined time intervals over the course of the experiment.

Analytical Methods

- Quantification: The concentration of the drug in the receiver chamber samples is quantified using analytical techniques available at the time, such as radioisotope tracing if the drug is radiolabeled.

- Metabolite Identification: The samples may also be analyzed (e.g., using chromatography) to identify and quantify breakdown products of the parent drug.

Data Analysis

- Permeability Calculation: The rate of drug appearance in the receiver chamber is used to calculate the permeability coefficient of the drug across the corneal membrane.

- Kinetics: The lack of a saturation point at high drug concentrations indicates that the penetration occurs via non-facilitated diffusion [3].

Modern Approaches to Enhance Ocular Delivery

Traditional this compound eye drops have limited bioavailability. Contemporary research focuses on novel delivery systems to overcome these challenges [5] [6].

| Approach | Mechanism & Benefit | Research Findings |

|---|---|---|

| Prodrug Strategy [7] | Chemical modification to increase lipophilicity and corneal permeability. | Synthesis of aliphatic 5'-esters of this compound showed 43-250 fold increase in lipophilicity. 5'-butyryl and isobutyryl esters increased aqueous humor IDU concentration 4-fold in rabbit studies [7]. |

| Nanocarriers [6] | Encapsulation in liposomes or nanoparticles to improve corneal penetration and residence time. | Encapsulation of this compound into liposomes increased corneal penetration and showed improved efficacy in controlling Herpetic keratitis in an animal model compared to the free drug solution [6]. |

| Mucoadhesive Systems [6] | Use of charged or thiolated polymers to increase pre-corneal residence time via interaction with mucins. | Positively charged nanoparticles showed higher concentration and longer duration in the tear film compared to neutral or negatively charged ones due to electrostatic interaction with negatively charged ocular mucin [6]. |

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound - Singapore [mims.com]

- 3. The Corneal Penetration of Trifluorothymidine, Adenine ... [pubmed.ncbi.nlm.nih.gov]

- 4. Role in corneal permeation of acyclovir and this compound [pubmed.ncbi.nlm.nih.gov]

- 5. Advancement on Sustained Antiviral Ocular Drug Delivery ... [pmc.ncbi.nlm.nih.gov]

- 6. Nanotechnology Approaches for Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Improved ocular delivery of this compound using the prodrug ... [docs.lib.purdue.edu]

idoxuridine toxicity profile systemic administration

Documented Toxicities of Systemic Idoxuridine

The table below summarizes the known toxicities associated with systemic administration of this compound, based on historical clinical use and a Phase I study.

| Organ System / Category | Reported Toxicities | Notes / Context |

|---|---|---|

| Bone Marrow | Thrombocytopenia (moderate to severe) [1] | Dose-limiting toxicity in Phase I trial [1]. |

| Central Nervous System | Serious toxicity [2] | -- |

| Skin & Integumentary | Systemic skin toxicity (none reported in Phase I); partial alopecia, mild stomatitis [1] | Earlier drug bromodeoxyuridine caused severe skin toxicity; this compound showed "less systemic toxicity" [1]. |

| Gastrointestinal | Nausea, vomiting [2] | -- |

| Liver | Hepatotoxicity [2] | -- |

| Fetal Development | Teratogenic effects, chromosomal aberrations [3] [2] | Observed in animal studies (rabbits, mice); contraindicated in pregnancy [3]. |

| Genetic Toxicity | Suspected mutagenicity [4] | -- |

Mechanism of Action and Basis for Toxicity

This compound is a nucleoside analog that incorporates into DNA instead of thymidine during synthesis [5] [3] [2]. This incorporation leads to faulty DNA and inhibits viral replication, but it also affects rapidly dividing human cells, causing widespread cytotoxicity [6] [2]. This lack of selectivity between viral and host cell DNA synthesis is the primary reason for its severe toxicity with systemic use [3] [2].

Research and Development Context

- Current Status: Systemic use of this compound was superseded by other, less toxic agents like acyclovir [2] [7]. It is now primarily of historical interest as the first widely used antiviral drug [4] [3].

- Modern Alternatives: Later-developed antivirals like acyclovir are significantly less toxic because they are preferentially activated by viral thymidine kinase, leading to greater selectivity for virus-infected cells [8] [7].

References

- 1. A phase I study of intravenous iododeoxyuridine as a clinical... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. What is this compound ?_Chemicalbook [chemicalbook.com]

- 4. This compound [acs.org]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 7. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 8. A double-blind, multicenter clinical trial of acyclovir vs ... [pubmed.ncbi.nlm.nih.gov]

idoxuridine first antiviral drug 1962

Mechanism of Action

Idoxuridine is a thymidine analogue, meaning its structure is very similar to thymidine, one of the natural nucleosides that make up DNA [1]. This similarity is the basis for its antiviral activity, which involves causing fatal errors in viral DNA replication.

This compound is activated within the cell and incorporated into viral DNA, leading to faulty replication [2] [3] [1].

Once inside the cell, this compound is phosphorylated by cellular kinases to its active form, This compound triphosphate (IdoxTP) [1]. This active form competes with the natural substrate, thymidine triphosphate (dTTP), for incorporation into the growing DNA chain by viral DNA polymerase [3]. When IdoxTP is incorporated instead of dTTP, it leads to two primary consequences:

- Faulty Genetic Code: The iodine atom in this compound disrupts precise base pairing, leading to mutations in the viral genome [2] [1].

- Termination of DNA Chains: The incorporation of this compound can cause premature termination of the developing DNA strand [1].

The result is the production of non-infectious viral particles, thereby suppressing the infection [1].

Clinical Applications and Formulations

This compound's use is restricted to topical application due to its mechanism of action and toxicity profile.

| Attribute | Detail |

|---|---|

| Primary Indication | Herpes Simplex Virus (HSV) keratitis (eye infection) [2] [4] |

| Common Formulations | 0.5% ophthalmic ointment; 0.1% ophthalmic solution [2] |

| Typical Dosage (Solution) | 1 drop in the infected eye every hour during the day and every 2 hours at night until improvement, then reduced frequency [2] |

| Typical Dosage (Ointment) | Applied into the conjunctival sac every 4 hours during the day and once at bedtime [2] |

Because this compound is not selective for viral DNA and is also incorporated into host cell DNA, it causes significant toxicity, including myelosuppression, teratogenicity, and mutagenicity [4] [5]. This lack of specificity is why its systemic use is not approved and its application is limited to topical routes [2] [4].

Limitations and Safety

The properties that make this compound an effective antiviral also limit its clinical usefulness.

- Toxicity and Side Effects: Its incorporation into host DNA leads to cytotoxicity, restricting it to topical use [1]. Common ocular side effects include irritation, photophobia, blurred vision, and corneal clouding or damage [2].

- Narrow Spectrum: It is primarily effective against HSV-1 and is ineffective against HSV-2, varicella-zoster virus (VZV), and RNA viruses [2] [4].

- Drug Resistance: Viral resistance to this compound can develop readily, both in laboratory settings and in treated patients [5].

Historical Context and Legacy

This compound marked the beginning of modern antiviral therapy. While it has largely been superseded by newer, safer, and more effective agents like trifluridine and acyclovir for treating herpesvirus infections, its approval paved the way for future antiviral drug development [4] [6] [7].

This compound demonstrated that targeting specific steps in the viral replication cycle was a viable therapeutic strategy, creating a model for the development of subsequent nucleoside analogues and other antiviral agents [7].

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound [en.wikipedia.org]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. This compound - an overview [sciencedirect.com]

- 6. Treatment of Herpetic Keratitis [pubmed.ncbi.nlm.nih.gov]

- 7. history, status, and future of antiviral drugs - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]

idoxuridine nucleoside analogue prodrug activation

Activation and Mechanism of Action

The diagram below illustrates the intracellular activation pathway of idoxuridine and its mechanism of action against viral DNA.

This compound is phosphorylated intracellularly to its active triphosphate form, which is incorporated into viral DNA, inhibiting replication.

This mechanism lacks selectivity. This compound can be activated by cellular kinases in uninfected cells and incorporated into host DNA, disrupting normal cellular processes and leading to toxicity. This is why its systemic use was abandoned and it is now restricted to topical ocular therapy [1] [2].

Experimental Considerations for Research

When studying this compound in a laboratory setting, the following methodologies and considerations are critical:

- Antiviral Assays: Use plaque reduction assays in permissive cell lines to determine the concentration that inhibits 50% of viral plaque formation (EC₅₀). For most herpes simplex virus (HSV) clinical isolates, this occurs between 2 to 10 µg/mL [2].

- Cytotoxicity Assays: Conduct parallel assays in uninfected cells to measure compound toxicity (e.g., CC₅₀ or TD₅₀). The therapeutic index (TI = CC₅₀ / EC₅₀) is crucial due to this compound's low selectivity [2].

- Resistance Studies: Serial passage of viruses in sub-inhibitory concentrations of this compound can readily generate drug-resistant viral strains in vitro, a key parameter to monitor [2].

- Mechanism of Action Studies: Use radiolabeled this compound to demonstrate its direct incorporation into newly synthesized viral DNA. Analyze the synthesized DNA for mutations and structural instability [3].

Comparison with True Antiviral Prodrugs

The development of this compound highlighted the need for safer antiviral agents, leading to the creation of true prodrugs. Unlike this compound, which is active only after intracellular phosphorylation, these are designed for improved pharmacokinetics.

| Compound | Active Drug | Key Design Feature | Primary Benefit |

|---|---|---|---|

| Valaciclovir [4] | Acyclovir | Valine ester | Greatly improved oral bioavailability compared to Acyclovir. |

| Famciclovir [4] | Penciclovir | Diacetyl 6-deoxy prodrug | Efficient conversion after oral administration to yield Penciclovir with high bioavailability. |

References

Comprehensive Application Notes and Protocols: Idoxuridine Liposomal Gel Preparation via Reverse-Phase Evaporation Method

Introduction to Liposomal Drug Delivery Fundamentals

Liposomes are spherical nanocarriers composed of concentric phospholipid bilayers that enclose an aqueous core, making them ideal vehicles for drug delivery applications. Their unique amphiphilic nature allows for the encapsulation of both hydrophilic drugs (within the aqueous core) and hydrophobic drugs (within the lipid bilayers). The structural versatility of liposomes includes multiple classifications based on size and lamellarity: small unilamellar vesicles (SUVs, <100 nm), large unilamellar vesicles (LUVs, 100-1000 nm), giant unilamellar vesicles (GUVs, >1 μm), and multilamellar vesicles (MLVs) with an onion-like structure of concentric bilayers [1]. The fluid state of lipid bilayers is determined by the phase transition temperature (Tₘ), which significantly impacts drug release kinetics, with higher Tₘ lipids like DSPC creating more rigid, stable bilayers with reduced drug leakage [1].

The reverse-phase evaporation (REV) technique represents a significant advancement in liposome preparation methods, particularly known for achieving high encapsulation efficiency of hydrophilic compounds like idoxuridine. Unlike traditional methods such as thin-film hydration that typically yield low encapsulation efficiencies (below 50%), the REV method can achieve encapsulation rates above 70% by creating water-in-oil emulsions that maximize the aqueous phase entrapped within liposomal structures [2]. This method has demonstrated particular success with this compound, an antiviral medication used for herpes simplex virus (HSV) treatment, by enhancing skin retention and improving therapeutic outcomes while reducing side effects associated with conventional formulations [3].

Formulation Design and Optimization Strategy

Lipid Composition and Selection

The foundational composition of this compound liposomes relies on a carefully balanced mixture of phospholipids and cholesterol. Pharmaceutical development of liposomal systems requires meticulous optimization of multiple variables to achieve stable formulations with high drug entrapment and desirable release characteristics. The factorial design approach systematically varies these parameters to understand their individual and interactive effects on critical quality attributes [3].

Table 1: Critical Formulation Variables for IDU Liposomes Prepared by REV Method

| Variable | Levels | Impact on Liposome Characteristics |

|---|---|---|

| Volume of Organic Phase (x₁) | Low/Medium/High | Influences liposome size and distribution; optimal balance needed for proper emulsion formation |

| Volume of Aqueous Phase (x₂) | Low/Medium/High | Affects encapsulation efficiency; sufficient volume needed to maximize drug loading |

| Drug/Phosphatidylcholine/Cholesterol Molar Ratio (x₃) | Low/Medium/High | Major contributor to entrapment efficiency; affects membrane fluidity and stability |

Table 2: Optimal Lipid Composition for this compound Liposomes

| Component | Role in Formulation | Optimal Concentration |

|---|---|---|

| Phosphatidylcholine | Primary structural phospholipid forming lipid bilayers | Variable based on optimized molar ratio |

| Cholesterol | Membrane stabilizer that reduces fluidity and prevents drug leakage | Variable based on optimized molar ratio |

| This compound | Antiviral drug encapsulated within aqueous core | 1% w/w in final gel formulation |

The factorial design approach (3³ design) involving twenty-seven batches of IDU liposomes revealed that the molar ratio of drug/phosphatidylcholine/cholesterol (x₃) was the major contributing variable to percentage drug entrapment (PDE). Through this systematic optimization, Batch 14 (Lipo-14) was identified as the optimal formulation with maximum PDE of 74.4% [3]. The polynomial equation derived from multiple regression analysis and contour plots provided a predictive model for researchers to determine appropriate values of independent variables to achieve desired encapsulation efficiency when preparing IDU liposomes by the REV method.

Experimental Design and Statistical Optimization

The statistical optimization of this compound liposomes employed a comprehensive 3³ factorial design that methodically varied three independent factors across three levels to characterize their effects on critical quality attributes. This experimental design generated sufficient data to create a mathematical model that describes the relationship between process variables and product characteristics, specifically percentage drug entrapment (PDE), liposome size, and size distribution [3]. The reduced polynomial equation derived through multiple regression analysis serves as a predictive tool for formulators to determine the appropriate values of independent variables to achieve target encapsulation efficiency when preparing IDU liposomes via the REV method.

The contour plots constructed at fixed levels (-1, 0, +1) of the major contributing variable (x₃, drug/phosphatidylcholine/cholesterol molar ratio) provided visualization of the relationship between organic phase volume (x₁) and aqueous phase volume (x₂) at predetermined PDE values. These plots offer researchers an intuitive understanding of the design space and enable prediction of suitable variable combinations without extensive trial-and-error experimentation. The statistical model demonstrated robust predictive capability, with Batch 14 (Lipo-14) achieving the highest encapsulation efficiency at 74.4%, validating the optimization approach [3].

Detailed Preparation Protocols

Reverse-Phase Evaporation Method for this compound Liposomes

The reverse-phase evaporation technique is distinguished by its ability to create liposomes with high aqueous-phase encapsulation efficiency, making it particularly suitable for hydrophilic drugs like this compound. The method capitalizes on the formation of a water-in-oil emulsion that is subsequently transformed into liposomes through careful removal of the organic solvent. The procedure demands precision in execution as outlined in the following step-by-step protocol [3] [4] [2]:

Step 1: Lipid Solution Preparation - Dissolve phosphatidylcholine and cholesterol in a round-bottom flask containing a mixture of organic solvents (typically chloroform:diethyl ether:methanol in optimized ratios). The total volume of organic phase should be according to the optimized level determined through factorial design (variable x₁).

Step 2: Aqueous Phase Incorporation - Add the this compound solution in phosphate buffer (pH 7.4) to the organic lipid solution. The volume of aqueous phase should follow the optimized level (variable x₂) from experimental design. The drug-to-lipid ratio should correspond to the predetermined optimal molar ratio (variable x₃).

Step 3: Emulsion Formation - Sonicate the mixture using a probe sonicator at 4°C for 5-10 minutes until a stable, homogeneous water-in-oil emulsion forms. The emulsion should appear opaque and uniform, indicating proper dispersion of the aqueous phase throughout the organic continuum.

Step 4: Solvent Evaporation - Connect the round-bottom flask to a rotary evaporator and carefully evaporate the organic solvent under reduced pressure (approximately 200-400 mmHg) at 30°C. Maintain a slow rotation speed (60-80 rpm) initially, increasing gradually as the mixture becomes viscous.

Step 5: Gel Formation and Transition - As the organic solvent evaporates, the mixture will transition from an emulsion to a viscous gel-like consistency. Continue evaporation until the gel collapses and converts to a fluid aqueous suspension containing liposomes. This phase transition is critical for proper liposome formation.

Step 6: Hydration and Size Reduction - Add a small amount of phosphate buffer (pH 7.4) to hydrate any remaining lipid film and continue rotary evaporation for an additional 10-15 minutes to ensure complete removal of organic solvent residues.

Step 7: Size Uniformity - To achieve uniform size distribution, extrude the liposomal suspension through polycarbonate membranes with defined pore sizes (typically 0.2-0.4 μm) using a membrane extruder. Alternatively, subject the suspension to brief probe sonication (2-3 minutes at 30-40 W) to reduce size and improve homogeneity.

Diagram 1: Reverse-phase evaporation workflow for this compound liposomes

Liposomal Gel Formulation

The transformation of optimized liposomes into a gel-based dosage form enhances application convenience and provides additional control over drug release kinetics. The incorporation of liposomes into hydrogel systems creates a dual-barrier mechanism for sustained drug delivery. The following protocol details the preparation of this compound liposomal gel using hydroxypropyl methylcellulose (HPMC) as the gelling agent [3]:

Step 1: Gel Base Preparation - Slowly disperse 2% w/w or 5% w/w HPMC K4M (depending on desired viscosity) in purified water heated to 80°C while stirring continuously. Allow the mixture to hydrate overnight at 4°C to form a clear, homogeneous gel.

Step 2: Liposome Incorporation - Gradually add the optimized this compound liposomes (Batch Lipo-14) to the HPMC gel base while stirring at moderate speed (500-700 rpm) to ensure uniform distribution without damaging liposomal integrity.

Step 3: Homogenization - Mix the formulation using a mechanical stirrer for 20-30 minutes at 1000 rpm to achieve a homogeneous dispersion. Avoid excessive shear forces that might disrupt liposome structure.

Step 4: Deaeration - Subject the final gel to vacuum desiccation for 10-15 minutes to remove any entrapped air bubbles that might interfere with uniformity and application.

Step 5: Packaging and Storage - Package the liposomal gel in opaque, airtight containers to protect from light and oxidation. Store at recommended temperatures (2-8°C showed maximum drug retention in stability studies).

Two gel formulations were developed: LIG-1 containing 2% w/w HPMC K4M and LIG-2 containing 5% w/w HPMC K4M, both incorporating 1% w/w this compound equivalent from the optimized liposome batch [3]. The higher polymer concentration in LIG-2 provided increased viscosity, which contributed to prolonged residence time and modified drug release profile compared to LIG-1.

Quality Assessment and Characterization Protocols

Liposome Characterization Methods

Comprehensive quality assessment of this compound liposomes is essential to ensure batch-to-batch consistency and predict in vivo performance. The characterization protocol encompasses multiple analytical techniques to evaluate critical quality attributes as specified in the following standardized procedures [3] [1]:

Entrapment Efficiency Determination: Separate unentrapped drug using dialysis bags (MWCO 12-14 kDa) or centrifugal filtration devices. Subject the liposomal suspension to centrifugation at 15,000 rpm for 60 minutes at 4°C. Analyze the drug content in the supernatant using UV spectroscopy at λmax 286 nm or HPLC with UV detection. Calculate percentage drug entrapment (PDE) using the formula: PDE = (Total drug - Free drug) / Total drug × 100.

Particle Size and Distribution Analysis: Dilute the liposomal suspension with filtered phosphate buffer (pH 7.4) and analyze using dynamic light scattering (DLS) with a 90° scattering angle at 25°C. Report the average hydrodynamic diameter (Z-average) and polydispersity index (PDI) as measures of size distribution. Optimal PDI should be <0.3 indicating a monodisperse population.

Morphological Examination: Dilute the liposomal suspension appropriately and deposit on carbon-coated copper grids. Negative stain with 2% phosphotungstic acid (pH 7.0) and examine under transmission electron microscopy (TEM) at accelerating voltages of 60-100 kV to confirm unilamellar structure and validate size measurements.

Zeta Potential Measurement: Dilute liposomes in 1 mM NaCl solution and measure electrophoretic mobility using laser Doppler velocimetry. Convert to zeta potential using the Helmholtz-Smoluchowski equation. Values exceeding ±30 mV indicate good physical stability due to electrostatic repulsion.

In Vitro Release Studies: Place liposomal suspension in dialysis bags (MWCO 12-14 kDa) and immerse in phosphate buffer (pH 7.4) maintained at 32±0.5°C (skin surface temperature) with continuous agitation. Withdraw samples at predetermined intervals and analyze drug content using validated UV or HPLC methods. Calculate cumulative drug release and determine release kinetics.

Table 3: Quality Control Specifications for Optimized IDU Liposomes

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Percentage Drug Entrapment (PDE) | Centrifugation/UV spectroscopy | >70% (Batch 14: 74.4%) |

| Particle Size | Dynamic light scattering | 100-200 nm with PDI <0.3 |

| Zeta Potential | Electrophoretic light scattering | ±30 mV for colloidal stability |

| Drug Content | HPLC/UV spectroscopy | 90-110% of label claim |

| pH | Potentiometry | 6.8-7.4 |

Performance Evaluation Methods

The functional assessment of this compound liposomal gels encompasses both in vitro and in vivo evaluations to confirm enhanced delivery capabilities and therapeutic efficacy. These studies provide critical evidence for the advantages of the liposomal approach compared to conventional formulations [3]:

Skin Permeation and Retention Studies: Use human cadaver skin or equivalent synthetic membranes in Franz diffusion cells. Apply liposomal gel (LIG-1 or LIG-2) to the donor compartment with receptor fluid (phosphate buffer, pH 7.4) maintained at 32±0.5°C. Sample at predetermined intervals over 24 hours and analyze drug content. At study termination, wash skin surfaces, separate epidermis from dermis, homogenize, and extract drug to determine skin retention. Comparative studies demonstrated 2.2-2.5 fold increase in skin drug retention with liposomal gels compared to conventional gels [3].

Stability Studies: Store liposomal gels in airtight containers at three different storage conditions (2-8°C, 25±2°C, and 37°C) for up to three months. Withdraw samples at 0, 1, 2, and 3 months and evaluate appearance, pH, drug content, entrapment efficiency, and particle size. Percentage drug retention (PDR) is calculated relative to initial drug content. Refrigeration temperature (2-8°C) demonstrated maximum drug retention with significant improvement (p<0.05) in liposomal gels compared to plain liposomes [3].

Clinical Efficacy Evaluation: Conduct double-blind clinical studies on herpes simplex patients (HSV-1 and HSV-2). Divide patients into two groups receiving either liposomal gel (LIG-2) or conventional gel (PIG-2). Evaluate healing of lesions, reduction in symptoms (itching, burning, inflammation), and time to complete resolution. The clinical study demonstrated approximately 2.0-fold and 1.6-fold increase in average percentage improvement in healing of lesions in patients suffering from HSV-1 and HSV-2, respectively, when treated with LIG-2 compared with PIG-2 [3].

Diagram 2: Comprehensive quality assessment workflow for IDU liposomal gel

Clinical Implications and Concluding Remarks

The systematic development of this compound liposomal gel via reverse-phase evaporation method represents a significant advancement in topical antiviral therapy. The optimized formulation demonstrates substantial improvements over conventional approaches, with the factorial design approach successfully identifying critical process parameters that influence product performance. The clinical implications of this delivery system are substantial, particularly for the management of herpes simplex infections where targeted delivery and reduced side effects are paramount [3].

The therapeutic advantages observed in clinical studies underscore the value of the liposomal approach. The double-blind clinical pilot study conducted on twenty herpes simplex patients (ten each for HSV-1 and HSV-2) revealed significantly enhanced healing rates with the liposomal formulation (LIG-2) compared to the conventional gel (PIG-2). Specifically, researchers observed an approximately 2.0-fold and 1.6-fold increase in average percentage improvement in healing of lesions in patients suffering from HSV-1 and HSV-2 diseases, respectively [3]. Furthermore, local side effects including itching, burning, inflammation in HSV-1 and HSV-2, and burning micturition in HSV-2 associated with the conventional gel were considerably reduced with the liposomal formulation, highlighting its improved safety profile.

The stability profile of the developed formulations further supports their therapeutic utility. Stability studies conducted at three different storage conditions (2-8°C, 25±2°C, and 37°C) demonstrated that liposomal gels (LIG-1 and LIG-2) retained drugs significantly better (p<0.05) than plain liposomes (Lipo-14) at all temperatures over three months, with maximum drug retention observed at refrigeration temperatures (2-8°C) [3]. This enhanced stability, coupled with the significant flux reduction (3.5 times in LIG-1 and 2.3 times in LIG-2) and increased skin drug retention (2.2-2.5 fold) observed in permeation studies, confirms the potential of this delivery system to prolong drug action at the application site while minimizing systemic exposure.

References

- 1. Methods of Liposomes Preparation: Formation and Control ... [pmc.ncbi.nlm.nih.gov]

- 2. Overview of LNP Synthesis, Formulation and ... [precigenome.com]

- 3. Topical liposomal gel of this compound for the treatment ... [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation and evaluation of reverse-phase evaporation ... [sciencedirect.com]

Introduction to Iontophoretic Application of Idoxuridine for Herpes Labialis

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound [en.wikipedia.org]

- 4. in dermatology - Indian Journal of Dermatology... Iontophoresis [ijdvl.com]

- 5. of Iontophoretic for recurrent application ... This compound herpes labialis [pubmed.ncbi.nlm.nih.gov]

- 6. Increased penetration of nonelectrolytes into mouse skin ... [pubmed.ncbi.nlm.nih.gov]

- 7. : Antiviral Activity, this compound , and... Applications [chemicalbook.com]

- 8. A double-blind, multicenter clinical trial of acyclovir vs ... [pubmed.ncbi.nlm.nih.gov]

- 9. Advancement on Sustained Antiviral Ocular Drug Delivery ... [pmc.ncbi.nlm.nih.gov]

- 10. Iontophoresis and electroporation [sciencedirect.com]

Introduction to Idoxuridine and DMSO Combination Therapy

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is this compound ?_Chemicalbook [chemicalbook.com]

- 3. Dimethyl sulfoxide: an effective penetration enhancer for ... [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic DMSO Combinations Revolutionize Medicine [midwesterndoctor.com]

- 5. Advances in the Regulated Pharmaceutical Use of ... [pharmtech.com]

- 6. Current Development of Chemical Penetration Enhancers ... [pmc.ncbi.nlm.nih.gov]

- 7. (dimethylsulfoxide): Health Benefits, Side Effects, Uses, Dose... Dmso [rxlist.com]

- 8. Advancement on Sustained Antiviral Ocular Drug Delivery ... [pmc.ncbi.nlm.nih.gov]

Introduction to Herpetic Keratitis and Idoxuridine

Herpetic keratitis (HK) is a corneal infection caused by the herpes simplex virus (HSV) and remains a leading infectious cause of corneal blindness worldwide [1]. It manifests in various forms, including epithelial keratitis (dendritic or geographic ulcers) and the more immunologically complex stromal keratitis [1] [2].

Idoxuridine (IDU), a thymidine analog, was the first antiviral agent approved for human use. In 1962, it was introduced as a topical treatment for HSV keratitis, marking a pivotal advance in antiviral therapy [2]. Its mechanism of action involves inhibition of viral DNA synthesis. As a nucleoside analog, it is incorporated into the growing DNA chain of the virus, leading to the production of faulty DNA and termination of viral replication [3].

Clinical Protocol and Comparative Efficacy Data

The standard clinical protocol for this compound, derived from historical clinical trials, is summarized below. Subsequent research has compared its performance directly against newer antiviral agents, most notably acyclovir (ACV).

Table 1: Standard Clinical Protocol for this compound in Epithelial Herpetic Keratitis

| Protocol Parameter | Specification |

|---|---|

| Indication | Epithelial herpetic keratitis (dendritic and geographic ulcers) [4] [2] |

| Formulation | 0.5% ophthalmic ointment [4] |

| Dosing Frequency | Five times per day [4] |

| Treatment Duration | Up to 14 days, or until re-epithelialization occurs [4] |

| Primary Efficacy Endpoint | Corneal re-epithelialization (ulcer healing) assessed by slit-lamp examination with fluorescein staining [4] [2] |

Table 2: Comparative Efficacy of Antiviral Agents for Herpetic Keratitis

The following data is compiled from a 2015 systematic review and meta-analysis of randomized controlled trials (RCTs) comparing Acyclovir 3% ophthalmic ointment to this compound [2].

| Treatment Group | Number of Subjects | Day 7 Healing Rate (Overall) | Odds Ratio (OR) for Healing vs. IDU (95% CI) | p-value |

|---|---|---|---|---|

| Acyclovir (ACV) 3% Ointment | 214 | Significantly Higher | 3.95 (2.60, 6.00) | < 0.0001 |

| This compound (IDU) 0.5% Ointment | 218 | (Reference) | 1.00 (Reference) | -- |

| Subgroup: Dendritic Ulcers | ||||

| Acyclovir (ACV) 3% Ointment | 185 | Significantly Higher | 4.22 (2.14, 8.32) | < 0.0001 |

| This compound (IDU) 0.5% Ointment | (Reference) | 1.00 (Reference) | -- | |

| Subgroup: Geographic Ulcers | ||||

| Acyclovir (ACV) 3% Ointment | 35 | Significantly Higher | 5.31 (1.09, 25.93) | 0.0244 |

| This compound (IDU) 0.5% Ointment | (Reference) | 1.00 (Reference) | -- |

Key Findings from Comparative Analysis:

- The meta-analysis demonstrated that ACV has a statistically significant superior odds of healing HK at Day 7 compared to IDU [2].

- This superiority was consistent across both common ulcer sub-types, dendritic and geographic [2].

- An earlier double-blind RCT (1982) found no significant difference in overall healing between ACV and IDU after a 14-day treatment period. However, it did identify a significantly higher incidence of superficial punctate epitheliopathy (a form of corneal toxicity) in the IDU group (42%) compared to the ACV group (11%) [4].

Safety and Tolerability Profile

The safety profile of this compound is a critical factor in its current status as a second-line therapy.

- Local Toxicity: The most common adverse effect is ocular surface toxicity. This can present as superficial punctate keratopathy, conjunctival injection, follicular conjunctivitis, and lacrimal punctal occlusion [4] [3]. The inhibition of host cell DNA synthesis contributes to this epithelial damage [3].

- Allergic Reactions: While less common, local allergic reactions can occur.

- Treatment Limitation: Due to its toxicity profile, continuous administration of topical antivirals like IDU is generally limited to a few weeks to avoid significant corneal damage [3].

Detailed Experimental Methodologies

For researchers aiming to evaluate antiviral efficacy in a clinical or pre-clinical setting, the following methodologies are foundational.

Clinical Trial Design for Antiviral Efficacy

- Design: Randomized, double-masked, controlled trial [4] [2].

- Participants: Patients with active epithelial herpetic keratitis, confirmed by clinical examination (dendritic or geographic ulcer on slit-lamp) [4].

- Intervention: Test article (e.g., IDU 0.5% ointment) applied five times daily [4].

- Comparator: A recognized standard of care (e.g., ACV 3% ointment) or placebo, depending on the research question and ethical considerations [4] [2].

- Outcome Measures:

- Primary Efficacy Endpoint: Proportion of patients with complete corneal re-epithelialization (no fluorescein staining) at pre-defined time points (e.g., Day 7 and Day 14) [4] [2].

- Safety Endpoint: Incidence and severity of local adverse events, particularly superficial punctate keratopathy, assessed via slit-lamp examination [4].

Corneal Staining and Slit-Lamp Examination Workflow

The assessment of corneal ulcers is standardized through a clinical workflow, which can be visualized in the following diagram:

Procedure Details:

- Slit-Lamp Examination: The cornerstone of diagnosis, allowing for magnified visualization of the cornea [1].

- Fluorescein Staining: A drop of fluorescein sodium is applied to the eye. The dye pools in areas where the corneal epithelium is defective, staining the ulcer bright green [3].

- Lesion Classification: Under blue light, the characteristic patterns of dendritic ulcers (thin, branching lines with terminal end bulbs) or geographic ulcers (larger, coalescing lesions) are identified [1] [3].

Current Clinical Perspective and Research Implications

From a contemporary clinical and research standpoint:

- Current Standard of Care: Trifluridine 1% ophthalmic solution is widely regarded as the drug of choice for HSV keratitis in the United States, due to its superior efficacy and penetration compared to IDU [3].

- Role of Oral Antivirals: Oral acyclovir and its prodrugs (valacyclovir) play a significant role in treatment and, crucially, in the long-term prophylaxis of recurrent HK, helping to reduce recurrence rates [1] [3].

- Research Implications: this compound's development journey provides a critical historical blueprint for antiviral drug development. Current research focuses on agents with higher selectivity for viral enzymes (reducing host cell toxicity), improved bioavailability, and novel mechanisms of action. The clinical trial methodologies refined during its evaluation remain the gold standard.

Important Safety and Management Considerations

- Contraindication with Steroids: Topical corticosteroids are contraindicated in the presence of active epithelial HSV keratitis, as they can enhance viral replication and precipitate the formation of severe, sight-threatening "geographic" ulcers [1] [3].

- Managing Non-Response: If re-epithelialization does not occur within 1-2 weeks, alternative therapies should be considered. These include switching to another topical antiviral (e.g., trifluridine or vidarabine), adding oral acyclovir, or performing gentle corneal debridement [3].

- Adjunctive Therapy: The use of preservative-free ocular lubricants can improve patient comfort and support ocular surface health during treatment [3].

Conclusion

This compound represents a landmark achievement in antiviral therapy. Detailed clinical protocols and a wealth of comparative efficacy data confirm its activity against HSV. However, the evolution of antiviral therapy has led to newer agents—specifically trifluridine and acyclovir—that offer superior healing rates and a more favorable safety profile. For researchers, this compound serves as a foundational model for antiviral development, while for clinicians, it remains a part of ophthalmology's history, with its protocols informing modern therapeutic strategies.

References

- 1. Herpes Simplex Keratitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A systematic review and meta-analysis to compare the efficacy ... [bmcophthalmol.biomedcentral.com]

- 3. Viroptic: an effective treatment for herpes simplex ocular ... [healio.com]

- 4. A double-blind, multicenter clinical trial of acyclovir vs ... [pubmed.ncbi.nlm.nih.gov]

Application Notes: Storage & Stability of Idoxuridine Liposomal Gel

The stability of idoxuridine, particularly when encapsulated in a liposomal gel, is highly dependent on storage temperature. The primary goal is to maximize Percentage Drug Retention (PDR), which is directly linked to the product's therapeutic efficacy.

Key Stability Findings

A clinical study investigating a topical 1% w/w this compound liposomal gel found a significant relationship between storage temperature and drug retention over a three-month period [1].

Table 1: Percentage Drug Retention (PDR) of IDU Formulations at Three Months [1]

| Formulation | Storage Temperature | Percentage Drug Retention (PDR) |

|---|---|---|

| IDU Liposomes (Lipo-14) | 2-8°C (Refrigeration) | Maximum |

| IDU Liposomes (Lipo-14) | 25 ± 2°C (Room Temperature) | Reduced |

| IDU Liposomes (Lipo-14) | 37°C (Body Temperature) | Lowest |

| Liposomal Gel (LIG-1 & LIG-2) | 2-8°C (Refrigeration) | Significantly higher than plain liposomes at all temperatures |

The core findings from this data are [1]:

- Refrigeration (2-8°C) is optimal: Unformulated IDU liposomes and the final liposomal gel product both showed the highest degree of drug retention when stored under refrigeration.

- Liposomal gels enhance stability: Incorporating IDU liposomes into a hydrophilic gel base (e.g., 2-5% HPMC K4M) significantly improved drug retention across all storage temperatures compared to plain liposomal dispersions.

- Temperature dependency: The PDR decreases as storage temperature increases, underscoring the thermolabile nature of the formulation.

Experimental Protocols

For researchers aiming to replicate the stability study or apply the principles to similar formulations, the following protocols outline the critical methodologies.

Protocol 1: Stability and Drug Retention Study

This protocol is designed to determine the optimal storage conditions for this compound liposomal formulations.

1. Materials Preparation

- Test Formulations: IDU-loaded liposomes (e.g., optimized batch from a factorial design) and the final liposomal gel product.

- Storage Equipment: Thermally controlled environments (e.g., refrigerators, incubators, stability chambers).

2. Experimental Procedure

- Sample Storage: Dispense the formulations into suitable, inert containers. Store replicates at the following temperatures:

- 2-8°C (Refrigeration)

- 25 ± 2°C (Controlled Room Temperature)

- 37°C (Accelerated Degradation)

- Sampling and Analysis: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 3 months). Analyze the drug content using a validated method, such as High-Performance Liquid Chromatography (HPLC).

- Data Calculation: Calculate the Percentage Drug Retention (PDR) at each interval using the formula: > PDR (%) = (Drug Content at Time t / Initial Drug Content) × 100

3. Data Interpretation

- Compare the PDR across different temperatures and formulations.

- Statistical analysis (e.g., student's t-test) should be performed to confirm the significance of observed differences (p < 0.05).

The logical workflow and decision points for this stability study are summarized in the diagram below:

Protocol 2: In Vitro Skin Permeation and Retention Study

This protocol assesses the performance of the formulated liposomal gel compared to a non-liposomal control, measuring both drug delivery into the skin and penetration through it.

1. Materials

- Skin Membrane: Human cadaver skin or a suitable synthetic membrane.

- Diffusion Cells: Franz-type diffusion cell apparatus.

- Receptor Medium: A suitable buffer (e.g., phosphate-buffered saline) maintained at 37°C.

- Test Formulations: Liposomal IDU gel (LIG) and a control gel (PIG) with non-liposomal IDU.

2. Experimental Procedure

- Membrane Preparation: Mount the skin membrane between the donor and receptor compartments of the diffusion cell.

- Application: Apply a fixed quantity of the test formulation (LIG or PIG) to the donor side.

- Sampling: At regular intervals, withdraw samples from the receptor chamber and replace with fresh medium to maintain sink conditions.

- Analysis: Quantify the amount of IDU in the receptor samples using HPLC or LC-MS/MS to determine the flux.

- Skin Retention: At the end of the experiment, carefully wash the skin surface and homogenize the skin tissue to extract and quantify the amount of IDU retained.

3. Data Interpretation

- Flux Reduction: A significant reduction (p < 0.05) in flux for the liposomal gel indicates controlled release.

- Skin Retention Factor: Calculate the fold-increase in skin drug retention for the liposomal formulation versus the control.

The relationship between formulation strategy and its experimental outcomes is illustrated below:

Critical Considerations for Research and Development

- Stability-Indicating Assays: The method mentioned in [2] for simultaneous determination of 21 antiviral drugs by UHPLC-MS/MS can serve as a reference for developing a robust, validated analytical method for IDU quantification in complex matrices.

- Toxicity and Handling: this compound is known to be poorly selective and can be incorporated into host DNA, leading to toxicity, which is why its use is restricted to topical application [3]. Appropriate safety measures should be taken when handling the raw material in a laboratory setting.

- Clinical Correlation: The improved stability and skin retention directly translate to clinical benefits. The cited study found that the liposomal gel (LIG-2) showed a 2.0-fold and 1.6-fold increase in average percentage improvement in healing for HSV-1 and HSV-2, respectively, and significantly reduced local side effects like itching and burning compared to the control gel [1].

Conclusion

For this compound liposomal gels, storage at 2-8°C (refrigeration) is unequivocally recommended to maximize drug retention and stability. Formulating IDU into a liposomal gel system not only enhances its stability across a range of temperatures but also significantly improves its therapeutic profile by increasing skin retention and reducing systemic penetration. The protocols provided offer a framework for scientists to validate these parameters in development workflows.

References

idoxuridine concentration 0.1% solution 0.5% ointment

Introduction to Idoxuridine

This compound (5-Iodo-2'-deoxyuridine, IDU) is a halogenated thymidine analogue that holds historical significance as one of the first antiviral agents approved for clinical use by the FDA in 1963 [1] [2]. It was developed in the late 1950s and primarily used as a topical treatment for herpes simplex virus (HSV) keratitis [3] [4] [2]. Its mechanism involves incorporation into viral DNA during replication, leading to the production of faulty genetic material and inhibition of viral propagation [3] [4].

While this compound was a cornerstone of antiviral therapy, its use has declined due to poor corneal penetration in deep stromal diseases, toxicity to host cells, and the development of safer alternatives like trifluridine and acyclovir [1] [3] [5]. However, it remains a compound of interest in pharmaceutical research, particularly in developing novel drug delivery systems.

Mechanism of Action

This compound exerts its antiviral effect by mimicking thymidine, a natural building block of DNA. The following diagram illustrates its mechanism of action at the molecular level.

Diagram: Mechanism of Action of this compound. This pathway illustrates the key steps: 1) Phosphorylation by viral thymidine kinase; 2) Incorporation into nascent viral DNA in place of thymidine; 3) Production of faulty DNA that leads to erroneous coding and chain termination, ultimately inhibiting viral replication [3] [4].

A critical limitation is its lack of selectivity. This compound can also be phosphorylated by host cell kinases and incorporated into mammalian DNA, leading to cytotoxicity, which prevents its safe systemic use and limits it to topical application [1] [3].

Formulation Specifications and Data

The two primary topical ophthalmic formulations of this compound are a 0.1% solution and a 0.5% ointment [1] [2]. The table below summarizes their key characteristics.

Table 1: this compound Ophthalmic Formulation Specifications

| Parameter | 0.1% Ophthalmic Solution | 0.5% Ophthalmic Ointment |

|---|---|---|

| Generic Name | This compound | This compound |

| Drug Class | Nucleoside Analog Antiviral | Nucleoside Analog Antiviral |

| Standard Dosage | 1 drop in the conjunctival sac [2] | Apply in the conjunctival sac [2] |

| Dosing Frequency | Hourly during day, every 2 hours at night until improvement, then tapered [2] | Every 4 hours during the day, once before bedtime [2] |

| Vehicle/Base | Aqueous solution | Ointment base (e.g., petroleum-based) |

| Target Indication | Herpes Simplex Virus Keratitis [4] | Herpes Simplex Virus Keratitis [2] |

| Treatment Duration | Continue for 3-5 days after healing is complete [2] | Continue for 3-5 days after healing is complete [2] |

| pH | Information not specified in search results | Not applicable |

| Osmolality | Information not specified in search results | Not applicable |

| Key Excipients | Information not specified in search results | Information not specified in search results |

Experimental Protocols

Protocol 1: Preparation of a 0.1% this compound Ophthalmic Solution

This protocol outlines a general method for compounding a sterile ophthalmic solution for research purposes.

1. Materials:

- Active Pharmaceutical Ingredient (API): this compound powder [4].

- Solvent: Sterile Water for Injection (SWFI).

- Excipients: Sodium chloride (for tonicity adjustment), preservative (e.g., benzalkonium chloride, if required for multi-dose formulation), buffer salts (e.g., phosphate or borate buffer to maintain physiological pH).

- Equipment: Analytical balance, pH meter, magnetic stirrer, sterile filtration unit (0.22 µm membrane), laminar flow hood, sterile glassware/vials.

2. Method: 1. Weighing: Accurately weigh 1.0 g of this compound and transfer it to a sterile beaker. 2. Dissolution: Add approximately 800 mL of SWFI and stir until the this compound is completely dissolved. 3. Tonicity & pH Adjustment: Add sodium chloride to achieve isotonicity (approx. 0.9%). Adjust the pH to a range of 5.0-7.5 using a sterile buffer solution to minimize ocular irritation and ensure stability. 4. Final Volume: Make up the final volume to 1000 mL with SWFI. 5. Sterile Filtration: Aseptically filter the solution through a 0.22 µm membrane filter into a sterile receiving vessel. 6. Aseptic Filling: Fill the sterile solution into pre-sterilized ophthalmic dropper bottles under aseptic conditions in a laminar flow hood. 7. Quality Control: Perform tests for sterility, pH, osmolality, and assay for drug content.

Protocol 2: Preparation of a 0.5% this compound Ophthalmic Ointment

This protocol describes the preparation of a sterile ophthalmic ointment.

1. Materials:

- API: this compound powder [4].

- Ointment Base: Sterile, anhydrous base (e.g., white petrolatum, mineral oil).

- Equipment: Analytical balance, ointment slab or mortar and pestle (sterilized), hot plate, sterile ointment jars.

2. Method: 1. Weighing: Accurately weigh 5.0 g of this compound fine powder. 2. Base Preparation: Melt a portion of the ointment base (e.g., 500 g) on a hot plate, ensuring the temperature does not exceed 60°C to prevent drug degradation. 3. Levigation: Triturate the this compound powder with a small amount of molten base or a compatible liquid vehicle (e.g., mineral oil) on an ointment slab to form a smooth paste. This step is critical to eliminate grittiness. 4. Geometric Dilution: Incorporate the paste into the remaining molten base using geometric dilution to ensure uniform distribution of the active ingredient. 5. Cooling and Filling: Allow the mixture to cool with continuous, gentle stirring to prevent particle segregation. Aseptically fill the semi-solid ointment into sterile, airtight containers. 6. Quality Control: Perform tests for sterility, drug content uniformity, particle size, and texture.

Protocol 3: Analytical Method for Assay and Purity

High-Performance Liquid Chromatography (HPLC) is a standard technique for quantifying this compound and assessing its purity.

- Chromatographic System: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

- Mobile Phase: A mixture of buffer (e.g., 10-20 mM potassium phosphate or ammonium acetate, pH ~4.5) and methanol or acetonitrile. A gradient or isocratic method can be developed (e.g., 90:10 Buffer:MeOH to 60:40 over 20 minutes).

- Flow Rate: 1.0 mL/min.

- Detection: Ultraviolet (UV) detector at a wavelength of 269-280 nm [2].

- Sample Preparation: Dilute the formulated product appropriately with the mobile phase or a suitable solvent. For the ointment, an extraction step (e.g., with hexane or sonication) will be required to separate the drug from the base before dilution.

- System Suitability: The method should be validated for specificity, accuracy, precision, and linearity according to ICH guidelines.

Research and Development Perspectives

The workflow for developing and analyzing this compound formulations involves several key stages, as shown below.

Diagram: this compound Formulation Workflow. This chart outlines the key stages in the development and analysis of this compound formulations, culminating in modern research into advanced delivery systems.

Current research focuses on overcoming the limitations of conventional this compound formulations. Key areas include:

- Novel Delivery Systems: To enhance corneal residence time and bioavailability, researchers are exploring mucoadhesive in-situ gels, nanocarriers (liposomes, nanoparticles), and prodrugs [5]. These systems aim to provide controlled release, reduce dosing frequency, and improve patient compliance [5].

- Toxicity and Resistance: The non-selective cytotoxicity of this compound is a major research focus [1]. Furthermore, viral resistance can develop through mutations in the viral thymidine kinase gene [3].

Critical Notes for Researchers

- Regulatory Status: this compound is no longer commercially available in many regions, including North America, and must be obtained as a compounded drug [1].

- Stability: this compound is unstable in aqueous solutions and is susceptible to degradation by deaminases and nucleotidases [4]. Formulations require careful stability testing.

- Safety Profile: Common local side effects include ocular irritation, photophobia, and corneal clouding or punctate keratopathy [1] [2]. Its topical use is contraindicated in pregnancy due to potential teratogenic effects [3].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound - New Drug Approvals [newdrugapprovals.org]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Advancement on Sustained Antiviral Ocular Drug Delivery ... [mdpi.com]

Historical Context and Efficacy of Idoxuridine

Idoxuridine is a nucleoside analogue that acts as an antiviral agent by incorporating itself into viral DNA in place of thymidine during replication. This incorporation inhibits thymidylate phosphorylase and viral DNA polymerases, leading to the production of faulty viral genetic material and suppression of replication [1] [2].

While its primary and established use has been for herpetic keratitis (eye infections caused by the herpes simplex virus) [1] [3], one double-blind clinical trial from 1990 investigated its use for male genital warts of short duration (less than three months) [4].

The key quantitative findings from that study are summarized in the table below.

| This compound Concentration | Initial Complete Healing (After 14 Days) | Complete Healing (After 28 Days) | Overall Success Rate (3-Month Follow-Up) |

|---|---|---|---|

| 0.5% Cream | 19/25 patients (76%) | 19/25 patients (76%) | 15/25 patients (60%) |

| 0.25% Cream | 9/25 patients (36%) | 13/25 patients (52%) | 8/25 patients (32%) |

A 2020 systematic review and network meta-analysis also noted that this compound showed comparable therapeutic efficacy to conventional therapies for external genital warts, though it emphasized that more studies on unconventional agents were warranted [5].

Historical Treatment Protocol

The following protocol is derived from the 1990 clinical trial [4]. It is presented as a historical reference and should not guide current clinical practice without further validation.

- Medication: this compound 0.5% cream (the study found the 0.5% formulation to be significantly more effective than the 0.25% one).

- Application Area: Applied directly to the histologically verified genital warts.

- Dosage and Frequency: A small amount of cream applied to the warts twice daily.

- Initial Treatment Duration: 14 days.

- Assessment and Re-treatment: Patients with partial improvement or no response after the initial 14 days received a second 14-day treatment period.

- Definition of Treatment Failure: Patients not completely healed after a total of 28 days were considered treatment failures.

- Follow-Up: Patients were examined again three months after the start of treatment to check for relapse. The study reported relapses in four patients from the 0.5% group and five from the 0.25% group.

Critical Safety and Modern Context

For research and development, understanding the limitations and safety concerns of this compound is crucial.

- Cytotoxicity and Lack of Specificity: this compound's primary limitation is its lack of selectivity. It is phosphorylated by both viral and cellular kinases and can be incorporated into host cell DNA in addition to viral DNA. This non-selective mechanism results in significant cytotoxicity, preventing its safe systemic use and limiting it primarily to topical applications [1] [3] [2].

- Pregnancy Contraindication: Topical applications are contraindicated during pregnancy due to the risk of teratogenic effects on the fetus if any of the drug is absorbed [1] [6].

- Superseded by Other Agents: this compound has been widely superseded by other antiviral agents with better safety profiles, such as acyclovir [1]. It is not mentioned in current CDC guidelines for the treatment of anogenital warts, which recommend therapies like imiquimod, podofilox, sinecatechins, cryotherapy, and surgical removal [7].

Mechanism of Action Workflow

The following diagram illustrates the antiviral mechanism of this compound, which underlies both its efficacy and its cytotoxicity.

Research Implications and Conclusion

For researchers and drug development professionals, this compound serves as a historical case study in antiviral development. It highlights:

- The potential of nucleoside analogues to target viral replication.

- The critical importance of drug selectivity in minimizing host cell toxicity.

- How safety profiles and the development of superior agents (e.g., acyclovir, imiquimod) shape treatment guidelines.

The historical data suggests that while this compound demonstrated efficacy in a specific clinical context, its safety concerns and the advent of more selective treatments have limited its role in modern medicine. Further research would be needed to explore if a more selective derivative could be developed or if its mechanism could be applied in new, targeted ways.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Topical this compound for treatment of genital warts in males. ... [pubmed.ncbi.nlm.nih.gov]

- 5. Topically applied treatments for external genital warts in ... [pubmed.ncbi.nlm.nih.gov]

- 6. Treatments for Ocular Diseases in Pregnancy and Breastfeeding [pmc.ncbi.nlm.nih.gov]

- 7. Anogenital Warts - Human Papillomavirus (HPV) Infection [cdc.gov]

Application Notes: Enhancing Topical Idoxuridine Delivery

For researchers developing topical treatments for herpes simplex virus (HSV), a primary challenge is ensuring sufficient drug retention within the skin layers to exert a therapeutic effect. Idoxuridine (IDU), a classic antiviral, benefits greatly from advanced formulation techniques that overcome the skin's barrier function [1] [2].

Key Advantages of Enhanced IDU Retention:

- Improved Therapeutic Efficacy: Higher drug concentration at the site of infection (e.g., dermis for HSV lesions) improves treatment outcomes [1] [3].

- Reduced Systemic Side Effects: Localizing the drug minimizes absorption into the bloodstream, lowering the risk of systemic toxicity [1].

- Better Patient Compliance: Enhanced efficacy can reduce dosing frequency and mitigate local side effects like itching and burning, improving patient adherence [3].

Formulation Strategies & Mechanisms

The core strategy for enhancing IDU skin retention involves encapsulating the drug into nanocarriers, with liposomes being the most extensively studied.

- Liposomal Encapsulation: Liposomes are spherical vesicles with phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. They facilitate skin retention by fusing with the skin's lipid matrix, promoting drug deposition in the skin layers rather than systemic absorption [3].

- Other Nano-Formulations: Beyond liposomes, other engineered nanoparticles (NPs) are explored for skin penetration. The penetration pathway and depth can be influenced by the vehicle; for instance, NPs in emulsions and oil-based media favor the intercellular and transappendageal routes, while those in aqueous media may favor the intracellular route [1].

The following workflow outlines the key stages for developing and evaluating a liposomal this compound formulation:

Experimental Data & Protocols

This section provides detailed methodologies and quantitative results from key studies to guide your experimental design.

Detailed Protocol: Liposomal IDU Gel Preparation & Evaluation

1. Objective To prepare and characterize this compound-loaded liposomes using the Reverse Phase Evaporation (REV) method, formulate them into a hydrogel, and evaluate their in vitro diffusion and skin retention properties [3].

2. Materials

- API: this compound

- Lipid Components: Phosphatidylcholine, Cholesterol

- Solvents: Organic solvent (e.g., Diethyl Ether), Phosphate Buffered Saline (PBS, aqueous phase)

- Gel Base: Hydroxypropyl methylcellulose (HPMC K4M)

- Membrane: Human cadaver skin or an appropriate synthetic membrane for diffusion studies.

3. Equipment

- Rotary Evaporator

- Sonicator

- Franz Diffusion Cell apparatus

- HPLC system with UV detector for drug quantification

- Dynamic Light Scattering (DLS) instrument for particle size analysis

4. Step-by-Step Procedure

- A. Liposome Preparation (REV Method):

- Dissolve Phosphatidylcholine, Cholesterol, and IDU in the organic phase.

- Add the aqueous phase (PBS) to the organic solution and sonicate to form a stable water-in-oil emulsion.